(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine
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Overview
Description
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine is a chiral compound featuring a cyclopropane ring substituted with a tert-butyl(dimethyl)silyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the tert-butyl(dimethyl)silyl group. One common method involves the reaction of a cyclopropane derivative with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Flow microreactor systems have been shown to be effective in the synthesis of various tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine can undergo several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used to replace the silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or amides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used as a probe to study biological processes involving amines and silyl groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the silyl group can enhance the compound’s stability and lipophilicity. These interactions can affect various molecular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl derivatives: Compounds with similar silyl groups but different core structures.
Cyclopropane amines: Compounds with similar cyclopropane and amine groups but different substituents.
Uniqueness
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine is unique due to its specific combination of a cyclopropane ring, a tert-butyl(dimethyl)silyl group, and an amine group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C9H21NOSi |
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Molecular Weight |
187.35 g/mol |
IUPAC Name |
(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine |
InChI |
InChI=1S/C9H21NOSi/c1-9(2,3)12(4,5)11-8-6-7(8)10/h7-8H,6,10H2,1-5H3/t7-,8+/m1/s1 |
InChI Key |
RTUREHGXSKWBNS-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@H]1N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC1N |
Origin of Product |
United States |
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